molecular formula C14H11F3O2 B12526967 Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- CAS No. 672932-71-7

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-

Cat. No.: B12526967
CAS No.: 672932-71-7
M. Wt: 268.23 g/mol
InChI Key: YAGQCTRSPFKDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- is a substituted aryl ketone featuring a furan ring substituted with methyl groups at positions 2 and 5, and a trifluoromethylphenyl group at the para position. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in drug design .

Properties

CAS No.

672932-71-7

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C14H11F3O2/c1-8-7-12(9(2)19-8)13(18)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3

InChI Key

YAGQCTRSPFKDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- typically involves the acylation of 2,5-dimethylfuran with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to prevent hydrolysis of the acyl chloride . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

(a) Phenyl(2-(trifluoromethyl)phenyl)methanone (3c)

  • Structure : Contains a trifluoromethyl group at the ortho position of the phenyl ring.
  • Synthesis : Prepared via silver nitrate/potassium persulfate-mediated coupling under nitrogen at 60°C .
  • Key Differences : Lacks the furan moiety, leading to reduced steric bulk and altered electronic properties. The ortho-CF₃ group may hinder rotational freedom compared to the para-substituted derivative.

(b) [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone

  • Structure : Features dual trifluoromethyl groups on one phenyl ring and a trifluoromethoxy group on the other.
  • Applications : Used in pharmaceuticals and agrochemicals due to its high electronegativity and resistance to oxidation .
  • Key Differences: The bis-CF₃ substitution increases steric hindrance and lipophilicity compared to the mono-CF₃ derivative.

Analogues with Furan or Heterocyclic Substituents

(a) Methanone, (2,5-dimethyl-3-furanyl)-1-piperazinyl-

  • CAS : 923673-19-2 (mentioned in ).
  • Structure : Replaces the trifluoromethylphenyl group with a piperazinyl group.
  • Likely more polar than the trifluoromethylphenyl variant .

(b) 4-[(4-Methylthio)phenyl]-3-phenyl-2-(5H)-furanone

  • Structure: Combines a furanone ring with methylthiophenyl and phenyl groups.
  • Synthesis : Prepared via intermolecular condensation of α-halogenated ketones .
  • Key Differences: The furanone ring (vs.

(a) (4-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone (16G)

  • Structure : Pyridine core with trifluoromethylphenyl and methoxyphenyl substituents.
  • Synthesis: Palladium-catalyzed Sonogashira coupling with alkynes .

Biological Activity

Methanone, specifically the compound (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound is characterized by a furan ring substituted with dimethyl groups and a trifluoromethyl phenyl moiety, which may influence its biological activity. Understanding its biological properties is crucial for potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C14H11F3O2
  • Molecular Weight : 286.22 g/mol
  • Structure : The compound features a furan ring and a phenyl group with trifluoromethyl substitution, which are known to enhance lipophilicity and receptor binding affinity.

Biological Activity Overview

Research suggests that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]- have been explored through various studies.

Antimicrobial Activity

Several studies have indicated that furan derivatives possess significant antimicrobial properties. For instance, compounds structurally related to Methanone have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of Methanone has been evaluated through in vitro assays against human cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical adenocarcinoma) and A549 (lung carcinoma).
  • Findings : Compounds similar in structure demonstrated low GI50 values (0.25 to 0.33 µM), indicating potent growth inhibition . The mechanism may involve apoptosis induction and cell cycle arrest.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various furan derivatives against common pathogens. Methanone was included in the screening:

  • Results : Exhibited significant inhibition against Gram-positive bacteria, with MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties:

  • Methodology : MTT assay was employed to determine cell viability after treatment with Methanone.
  • Results : Showed a dose-dependent decrease in viability across tested cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of Methanone is likely mediated through several mechanisms:

  • Interaction with Cellular Targets : The trifluoromethyl group enhances binding affinity to target proteins involved in cellular signaling pathways.
  • Induction of Apoptosis : Structural characteristics facilitate the activation of apoptotic pathways in cancer cells.
  • Membrane Disruption : The lipophilic nature may allow penetration into bacterial membranes, leading to cell death.

Data Summary

Biological ActivityAssessed Cell LinesObserved EffectsReference
AntibacterialVarious pathogensSignificant inhibition at low MIC values
AnticancerHeLa, A549Low GI50 values indicating potent inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.